molecular formula C9H7FN2 B8733954 1-(5-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile

1-(5-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile

Cat. No.: B8733954
M. Wt: 162.16 g/mol
InChI Key: NFXCRHBDJVBYAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C9H7FN2. It is characterized by a cyclopropane ring attached to a pyridine ring substituted with a fluorine atom at the 5-position and a nitrile group at the 1-position.

Preparation Methods

The synthesis of 1-(5-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile typically involves the following steps:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(5-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(5-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the nitrile group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

1-(5-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and functional groups, which contribute to its distinct properties and applications.

Properties

Molecular Formula

C9H7FN2

Molecular Weight

162.16 g/mol

IUPAC Name

1-(5-fluoropyridin-2-yl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C9H7FN2/c10-7-1-2-8(12-5-7)9(6-11)3-4-9/h1-2,5H,3-4H2

InChI Key

NFXCRHBDJVBYAV-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=NC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclopropanecarbonitrile (815 mg) was dissolved in THF (15 ml) and the solution cooled to 0° C. before dropwise addition of 0.9 M KHMDS (14.0 ml). The reaction mixture was allowed to warm to room temperature and stirred for further 15 min. The resulting solution was then added dropwise to a solution of 2,5-difluoropyridine (1.52 g) in THF (15 ml) and the reaction mixture stirred for 1 hour. Reaction was quenched by addition of aqueous NH4Cl, stirred for 5 min and then the organics washed with NaHCO3 and brine and dried over Na2SO4. The mixture was then concentrated in vacuo and the residue was purified by flash column chromatography (SiO2; gradient: heptane/EtOAc) to give title compound as a white solid (880 mg). MS (ISP): 163.2 ([M+H]+)
Quantity
815 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
1.52 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

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